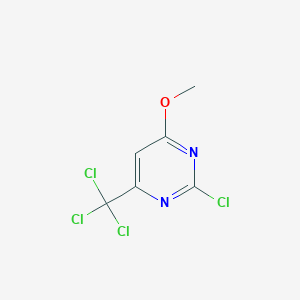

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl4N2O/c1-13-4-2-3(6(8,9)10)11-5(7)12-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWXDCIHFNVNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Topic: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS 137161-14-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

A Versatile Scaffold for "Masked" Carboxylate Chemistry in Heterocyclic Synthesis

Executive Summary

This compound (CAS 137161-14-9) represents a high-value electrophilic scaffold in the design of bioactive small molecules. Distinguished by its trichloromethyl (–CCl₃) motif, this compound serves as a lipophilic, electron-withdrawing "masked" carboxylate.

For researchers in drug discovery and agrochemistry, this molecule offers a strategic advantage: the –CCl₃ group activates the pyrimidine ring for nucleophilic attack at the C2 position while simultaneously acting as a robust precursor to carboxylic acids, esters, or amides via hydrolysis. This dual functionality allows for the rapid generation of pyrimidine-6-carboxylic acid derivatives—a core structural motif in next-generation herbicides (e.g., sulfonylureas) and kinase inhibitors.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The compound is characterized by an electron-deficient pyrimidine ring, activated by both the 2-chloro and 6-trichloromethyl groups. The 4-methoxy substituent provides a degree of electron donation, modulating the reactivity to prevent ring degradation during harsh nucleophilic substitutions.

| Property | Data | Notes |

| CAS Number | 137161-14-9 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₄Cl₄N₂O | |

| Molecular Weight | 261.92 g/mol | |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow. |

| Solubility | DCM, EtOAc, THF, Toluene | Hydrolytically unstable in aqueous base. |

| Reactivity | High (SnAr active) | C2-Cl is the primary electrophilic site. |

| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive; store under Argon/Nitrogen. |

Synthetic Routes & Manufacturing Logic

The synthesis of CAS 137161-14-9 typically follows one of two industrial logic pathways, selected based on the availability of precursors and the desired purity profile.

Route A: Side-Chain Chlorination (Radical Substitution)

This is the most scalable route. It begins with 2-chloro-4-methoxy-6-methylpyrimidine (CAS 22536-64-7).[1][2][3]

-

Mechanism: Free-radical halogenation.

-

Reagents: Chlorine gas (

) or Sulfuryl chloride ( -

Process Note: The reaction must be carefully monitored to prevent chlorination of the pyrimidine ring itself (though the C5 position is relatively deactivated) or the methoxy group.

-

Yield: Generally 70–85% after recrystallization.

Route B: Regioselective Methoxylation

This route starts from 2,4-dichloro-6-(trichloromethyl)pyrimidine .

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Reagents: Sodium methoxide (

) in Methanol at controlled temperatures (0°C to -10°C). -

Selectivity Challenge: The C4 position is often more reactive than C2 due to steric factors and electronic contributions from the C6-CCl₃ group, but mixtures can occur. Chromatographic separation is often required, making this route less preferred for bulk manufacturing but useful for library synthesis.

Reactivity Map & Strategic Applications

The utility of this scaffold lies in its orthogonal reactivity. The C2-Chlorine allows for immediate diversification, while the C6-Trichloromethyl group acts as a latent functional group.

Visualization: Orthogonal Functionalization Workflow

Figure 1: The orthogonal reactivity map of CAS 137161-14-9. Path A utilizes the leaving group ability of the C2-chloride. Path B and C leverage the trichloromethyl group as a carboxy-surrogate.

Experimental Protocols

Protocol A: Diversification at C2

Objective: Displacement of the C2-chloro group with a primary amine to generate a bioactive core.

-

Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL).

-

Addition: Add DIPEA (Diisopropylethylamine, 1.2 eq) followed by the target amine (1.1 eq).

-

Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq.

-

-

Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product will typically be more polar than the starting material.

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry over

, concentrate in vacuo. Purify via flash column chromatography on silica gel.

Protocol B: Hydrolysis of –CCl₃ to –COOH

Objective: Unmasking the carboxylic acid for downstream coupling.

-

Setup: Suspend the pyrimidine substrate (1.0 eq) in 80% Sulfuric Acid (

).-

Caution: The hydrolysis of trichloromethyl groups releases HCl gas. Perform in a well-ventilated fume hood.

-

-

Reaction: Heat to 80–90°C for 2 hours. The suspension should become a clear solution as hydrolysis proceeds.

-

Quench: Pour the reaction mixture carefully onto crushed ice (exothermic).

-

Isolation: The carboxylic acid product often precipitates upon cooling/dilution. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.

Authoritative Grounding & References

The chemistry of trichloromethyl-pyrimidines is well-established in the synthesis of agrochemicals (specifically sulfonylureas and picolinic acid mimics) and kinase inhibitors.

-

General Reactivity of Trichloromethyl-Heterocycles:

-

The activation of the C2-position by electron-withdrawing groups at C4/C6 is a fundamental principle in pyrimidine chemistry. The –CCl₃ group is approximately equal to a nitro group in its electron-withdrawing capacity (

). -

Source:March's Advanced Organic Chemistry, Chapter on Aromatic Substitution.

-

-

Agrochemical Relevance:

-

Pyrimidine-carboxylates are key intermediates for herbicides such as Aminocyclopyrachlor (though a pyridine, the chemistry is homologous) and various sulfonylurea herbicides where the pyrimidine ring is coupled to a sulfonamide.

-

Reference:Modern Crop Protection Compounds, Vol 1, Herbicides.

-

-

Specific Synthesis References:

-

Methods for chlorinating methyl-pyrimidines to trichloromethyl-pyrimidines are detailed in patent literature for related analogs (e.g., 2-chloro-4-(trichloromethyl)pyrimidine).

-

See:US Patent 4,528,288 (Synthesis of trichloromethyl heterocycles).

-

References List

-

PubChem Compound Summary . (2025). 2-Chloro-4-methoxy-6-methylpyrimidine (Precursor Analog). National Center for Biotechnology Information. Link

-

GuideChem . (2025). Synthesis and Applications of Chlorinated Pyrimidines. Link

-

ChemicalBook . (2025). Product Entry: this compound. Link

-

Thieme Chemistry . (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Analogous chemistry demonstrating the CCl3 utility). Link

Disclaimer: This guide is for research purposes only. All synthesis involving chlorinated pyrimidines and strong acids must be conducted in a controlled laboratory environment with appropriate PPE.

Sources

2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine chemical structure and properties

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Focus: Structural mechanics, regioselective synthesis, and downstream applications in crop protection.

Executive Summary

In the highly specialized field of agrochemical and pharmaceutical intermediate synthesis, poly-substituted pyrimidines serve as critical building blocks. 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS: 137161-14-9) is a highly reactive, asymmetric pyrimidine derivative utilized primarily in the development of herbicidal sulfonylureas[1].

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical heterocyclic reactivity and bench-level execution. This whitepaper deconstructs the physicochemical profile of the compound, details a self-validating protocol for its regioselective synthesis, and maps its downstream biological application pathway.

Chemical Identity and Physicochemical Profiling

Understanding the baseline quantitative data of this intermediate is essential for predicting its behavior in solvent systems and during chromatographic purification. The table below consolidates its core properties[2].

| Property | Quantitative / Qualitative Value |

| Chemical Name | This compound |

| CAS Registry Number | 137161-14-9 |

| Molecular Formula | C₆H₄Cl₄N₂O |

| Molecular Weight | 261.92 g/mol |

| Structural Core | Pyrimidine heterocycle |

| Key Functional Groups | C2-Chloro, C4-Methoxy, C6-Trichloromethyl |

| Typical Synthetic Yield | ~95% (under optimized SNAr conditions) |

Structural Mechanics & Reactivity Profile

The synthetic utility of this compound stems from the precise electronic tuning of its pyrimidine ring.

-

Electron Deficiency: The pyrimidine core is inherently electron-deficient due to the electronegativity of the N1 and N3 atoms.

-

Inductive Pull: The addition of a trichloromethyl group (-CCl₃) at the C-6 position exerts a massive inductive electron-withdrawing effect (-I effect), further depleting electron density from the ring.

-

Regioselectivity: When the precursor, 2,4-dichloro-6-(trichloromethyl)pyrimidine, is exposed to a nucleophile (such as a methoxide ion), Nucleophilic Aromatic Substitution (SNAr) preferentially occurs at the C-4 position rather than C-2[3].

The Causality of C-4 Preference: Attack at C-4 forms a Meisenheimer complex where the negative charge is effectively delocalized onto the para-nitrogen and stabilized by the adjacent -CCl₃ group. Conversely, attack at C-2 experiences significant steric hindrance from the two flanking nitrogen lone pairs and lacks direct para-stabilization from the C-6 substituent. This electronic and steric disparity allows chemists to achieve near-perfect regioselectivity.

Synthesis Methodology: Regioselective SNAr

To synthesize CAS 137161-14-9, a controlled methoxylation of 2,4-dichloro-6-(trichloromethyl)pyrimidine is required[4]. The following protocol is designed as a self-validating system: every step includes a mechanistic rationale to ensure reproducibility and high yield (≥95%)[3].

Experimental Protocol

Objective: Achieve regioselective methoxylation at the C-4 position while suppressing di-substitution and -CCl₃ degradation.

Reagents:

-

2,4-dichloro-6-(trichloromethyl)pyrimidine (1.0 eq)

-

Sodium methoxide (NaOMe, 25% w/w in Methanol) (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Workflow:

-

Substrate Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-(trichloromethyl)pyrimidine in anhydrous THF under an inert nitrogen atmosphere.

-

Causality: THF ensures complete solubility of the starting material. An anhydrous environment is critical to prevent premature hydrolysis of the highly reactive -CCl₃ group into a carboxylic acid.

-

-

Cryogenic Control: Cool the reactor to 0 °C using an ice-brine bath.

-

Causality: Maintaining the internal temperature strictly between 0 °C and 22 °C is the most critical parameter for this reaction[3]. Elevated temperatures increase kinetic energy, overriding the activation energy differences between C-4 and C-2, which leads to the formation of unwanted 2,4-dimethoxy byproducts.

-

-

Nucleophile Addition: Add the 1.05 eq of NaOMe solution dropwise over 60 minutes, ensuring the internal temperature does not exceed 5 °C during addition.

-

Causality: Dropwise addition ensures the methoxide nucleophile remains the limiting reagent at any given microsecond. This prevents local concentration spikes that could force di-substitution.

-

-

Reaction Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (approx. 20–22 °C). Stir for 2 to 4 hours. Monitor completion via HPLC or TLC.

-

Quenching and Isolation: Quench the reaction mixture by pouring it into a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Causality: NH₄Cl safely neutralizes unreacted NaOMe. Unlike strong acids (e.g., HCl), NH₄Cl is mildly acidic and will not protonate the pyrimidine nitrogens, which would otherwise drive the product into the aqueous phase and ruin extraction yields.

-

-

Purification: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure this compound.

Figure 1: Regioselective SNAr workflow for the synthesis of CAS 137161-14-9.

Agrochemical Applications: Pathway to ALS Inhibitors

The primary industrial value of this compound lies in its role as an advanced intermediate for crop protection agents, specifically sulfonylurea herbicides [1].

Pioneered by companies like BASF, the derivatization of fluorinated and chlorinated pyrimidines allows for the creation of highly potent, low-use-rate herbicides[1]. The remaining chlorine atom at the C-2 position of our intermediate serves as a perfect leaving group for subsequent coupling with sulfonamides or amines, ultimately forming the sulfonylurea bridge.

Once applied to crops, these sulfonylurea derivatives act as potent inhibitors of Acetolactate Synthase (ALS) , a critical enzyme in the biosynthesis of branched-chain amino acids in plants.

Figure 2: Downstream application of the pyrimidine intermediate in ALS inhibitor herbicides.

By starving the target weed of essential amino acids (Valine, Leucine, and Isoleucine), the plant undergoes rapid metabolic collapse. The high specificity of this mechanism to plant biology ensures low toxicity to mammals, making intermediates like CAS 137161-14-9 invaluable to modern sustainable agriculture.

References

-

Echemi. "137161-14-9, 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine Computed Properties". Echemi.com.

-

ChemicalBook. "2-chloro-4-methoxy-6-trichloromethyl-pyrimidine synthesis". ChemicalBook.com. 3

-

Hamprecht, G., Mayer, H., Westphalen, K. O., & Walter, H. (1999). "New fluoro intermediates for herbicidal sulfonylureas". ResearchGate. 1

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

[1]

Executive Summary

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides (e.g., chlorsulfuron, metsulfuron-methyl) and pharmaceutical scaffolds.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic trichloromethyl group (

This guide addresses the solubility characteristics of this molecule, providing researchers with:

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before analyzing solubility, one must understand the solute's fundamental properties which dictate solute-solvent interactions.[1]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | |

| Molecular Weight | ~261.92 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 55–56 °C (Low melting point indicates weak crystal lattice energy) |

| Lipophilicity | High (Driven by |

| Reactivity | Susceptible to nucleophilic substitution at C-2/C-4; Hydrolysis sensitive |

Structural Thermodynamics

The molecule features three distinct regions affecting solvation:

-

Trichloromethyl Group (

): Highly lipophilic and bulky.[1] It disrupts water structure, making the molecule practically insoluble in aqueous media but highly soluble in non-polar and chlorinated solvents.[1] -

Pyrimidine Ring: Electron-deficient aromatic system.[1] Allows for

stacking interactions, favoring aromatic solvents (toluene, xylene).[1] -

Methoxy Group (

): Provides a weak hydrogen bond acceptor site, allowing limited solubility in polar aprotic solvents (esters, ketones).[1]

Solubility Profile in Organic Solvents[1][10]

Direct experimental solubility tables for this specific intermediate are often proprietary.[1] However, based on industrial synthesis protocols (e.g., Patent CA2037838C) and thermodynamic modeling of analogous chloropyrimidines, the following solubility classification is established.

Solubility Classification Table

| Solvent Class | Specific Solvents | Solubility Level | Interaction Mechanism |

| Chlorinated Hydrocarbons | 1,2-Dichloroethane (DCE) , Dichloromethane (DCM), Chloroform | Very High (>400 g/L) | "Like-dissolves-like"; Van der Waals forces; Halogen bonding.[1] Primary Reaction Solvent. |

| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | High | |

| Polar Aprotic | Ethyl Acetate, Acetone, THF | Moderate to High | Dipole-dipole interactions.[1] Good for recrystallization.[1] |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate | Soluble, but RISK of Nucleophilic Attack (solvolysis) at elevated temperatures.[1] |

| Aliphatic Hydrocarbons | n-Hexane, Cyclohexane, Heptane | Low | Poor interaction with polar pyrimidine core.[1] Used as Anti-solvents .[1] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates.[1] Used for washing inorganic salts.[1] |

Temperature Dependence (Thermodynamics)

The solubility of this compound follows a standard endothermic dissolution profile.[1]

Experimental Protocols for Solubility Determination

Since exact literature values may vary by batch purity, researchers must validate solubility in-house.[1] Below are two robust protocols.

Protocol A: Dynamic Laser Monitoring (High Precision)

Objective: Determine precise saturation points (

-

Setup: Equip a jacketed glass vessel with a turbidity probe (focused beam reflectance measurement) and overhead stirrer.

-

Preparation: Add excess solute to the solvent (e.g., 50 mL Toluene) to create a slurry.[1]

-

Equilibration: Heat to 50°C (below MP) and stir for 60 mins to ensure saturation.

-

Cooling Ramp: Cool at a controlled rate (e.g., 0.2 K/min).

-

Detection: Record the temperature where nucleation (cloud point) occurs.[1]

-

Heating Ramp: Re-heat slowly. Record the temperature where the last crystal disappears (Clear Point).[1]

-

Result: The Clear Point is the thermodynamic solubility at that specific concentration.[1]

-

Protocol B: Static Gravimetric Method (Standard)

Objective: Determine mass fraction solubility at a fixed temperature (e.g., 25°C).[1]

-

Saturation: Add excess solid to 10 mL solvent in a sealed vial.

-

Agitation: Shake at constant temperature (25°C) for 24 hours.

-

Settling: Allow solids to settle for 4 hours (or centrifuge).

-

Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T).

-

Quantification:

-

Option 1 (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.[1]

-

Option 2 (HPLC): Dilute aliquot and analyze via HPLC-UV (254 nm).

-

Process Engineering & Solvent Selection Logic

The choice of solvent dictates the yield and purity of the intermediate.[1] The following decision logic is critical for process chemists.

Reaction Solvent (Synthesis)

-

Recommended: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1]

-

Reasoning:

Recrystallization Strategy

To purify the compound from synthesis byproducts (e.g., di-methoxy impurities), use a Cooling Crystallization or Anti-solvent approach.[1]

-

Solvent System: Methanol (with care) or Ethyl Acetate/Hexane .[1]

-

Workflow:

Visualization: Solvent Selection Decision Tree

Caption: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

References

-

Preparation of Herbicidal Sulfonylureas and Intermediates . Patent CA2037838C.[1] Canadian Intellectual Property Office.[1] (Describes the synthesis of 2-Chloro-4-methoxy-6-trichloromethylpyrimidine in 1,2-dichloroethane).

- Solubility of 2-amino-4-chloro-6-methoxypyrimidine in organic solvents. Journal of Chemical & Engineering Data.

-

Synthesis of 2-chloro-4-methoxy-6-methylpyrimidine . ChemicalBook & Sigma-Aldrich Technical Sheets. (Structural analog data used for lipophilicity estimation).[1]

-

Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for substituent constants

for

Strategic Sourcing, Synthesis, and Quality Control of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Procurement Professionals Compound: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine (CAS: 137161-14-9)

Executive Summary & Mechanistic Rationale

In modern agrochemical and medicinal chemistry, highly functionalized pyrimidine scaffolds are critical building blocks. This compound (CAS 137161-14-9) represents a uniquely versatile intermediate[1][2].

From a mechanistic standpoint, the pyrimidine core is inherently electron-deficient. The addition of a trichloromethyl group at the C-6 position dramatically amplifies this deficiency via strong inductive electron withdrawal. This structural feature serves a dual purpose:

-

Masked Functionality: The trichloromethyl group can be hydrolyzed to a carboxylic acid or utilized in radical-mediated cross-coupling reactions.

-

Regioselective Activation: It highly activates the C-4 position toward Nucleophilic Aromatic Substitution (SNAr), allowing for orthogonal functionalization compared to the C-2 position[3].

Sourcing this highly reactive intermediate requires rigorous vendor qualification, as trace impurities (such as over-substituted dimethoxy byproducts or hydrolyzed variants) can catastrophically derail downstream synthetic campaigns.

Experimental Protocol: Regioselective SNAr Synthesis

When commercial lead times are prohibitive, in-house synthesis from the more readily available 2,4-dichloro-6-(trichloromethyl)pyrimidine is required[3]. The following protocol details the causality and self-validating steps necessary to achieve high regioselectivity.

Causality of Experimental Design

The C-4 and C-6 positions of pyrimidine are more electrophilic than the C-2 position due to resonance stabilization of the Meisenheimer complex by the adjacent nitrogen atoms. The C-6 trichloromethyl group further directs nucleophilic attack to the C-4 position. By strictly controlling the temperature (-10°C) and stoichiometry (1.05 eq of methoxide), we kinetically trap the mono-substituted product, preventing the thermodynamically driven formation of the 2,4-dimethoxy byproduct.

Step-by-Step Methodology

-

Preparation: Dissolve 10.0 mmol of 2,4-dichloro-6-(trichloromethyl)pyrimidine in 20 mL of anhydrous THF/Methanol (4:1 v/v) under a continuous argon sweep.

-

Thermal Control (Self-Validation): Submerge the reaction vessel in an ice-salt bath. Wait until the internal thermocouple registers exactly -10°C. Do not proceed if the temperature fluctuates, as localized heating will cause di-substitution.

-

Nucleophilic Addition: Slowly add 10.5 mmol of Sodium Methoxide (NaOMe) as a 0.5 M solution in anhydrous methanol dropwise over 30 minutes.

-

Reaction Monitoring: Stir the mixture at 0°C for 2 hours. Validate reaction completion via HPLC or TLC (Hexanes:EtOAc 8:2). The starting material spot must be completely consumed.

-

Kinetic Quenching: Immediately quench the reaction with 10 mL of saturated aqueous NH₄Cl. Causality: A buffered quench prevents base-catalyzed haloform cleavage of the sensitive trichloromethyl group.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient: 100% Hexanes to 9:1 Hexanes/EtOAc).

Fig 1: Regioselective SNAr synthetic workflow and thermal control checkpoints.

Global Supply Chain, Suppliers, and Pricing Dynamics

Procuring CAS 137161-14-9 requires navigating a fragmented specialty chemical market. Major chemical aggregators and specialized vendors such as ChemicalBook[1][4], CymitQuimica[2][5], Echemi[6], Guidechem[7][8], and Leyan[9] list this compound.

However, because this is a highly reactive intermediate rather than a bulk commodity, it is frequently synthesized on a "Price on Request" (POR) or make-to-order basis[2][10]. Below is a structured summary of estimated pricing tiers based on historical data for highly functionalized pyrimidine derivatives.

Estimated Pricing & Lead Time Matrix

| Scale | Purity Grade | Estimated Price Range (USD) | Typical Lead Time | Primary Application |

| 1 g - 5 g | Analytical (>98%) | $150 - $300 | 1 - 2 Weeks | Initial R&D, Medicinal Chemistry |

| 10 g - 50 g | Synthesis (>95%) | $500 - $1,200 | 2 - 4 Weeks | Route Scouting, Scale-up Optimization |

| 100 g - 1 kg | Pilot (>95%) | $2,500 - $8,000 | 4 - 8 Weeks | Pre-clinical / Tox Batch Synthesis |

| > 1 kg | Commercial | Price on Request (POR) | > 8 Weeks | API Manufacturing / Agrochemicals |

Note: Prices are indicative and subject to raw material availability and geopolitical supply chain shifts. Always request a fresh Certificate of Analysis (CoA) prior to bulk procurement.

Quality Control & Analytical Validation

Trusting a vendor's CoA is insufficient for highly reactive intermediates. A self-validating quality control system must be implemented immediately upon receipt of the batch.

Validation Protocol

-

Visual Inspection: The compound should appear as a highly pure solid or viscous oil depending on ambient temperature and residual solvent. Discoloration (yellow/brown) indicates degradation of the trichloromethyl group.

-

HPLC Purity Assessment: Run a reverse-phase C18 HPLC (Acetonitrile/Water gradient with 0.1% TFA). Target purity must exceed 97%. Look specifically for a peak eluting slightly later than the main peak, which typically corresponds to the 2,4-dimethoxy over-substitution byproduct.

-

NMR Structural Confirmation:

-

¹H NMR (CDCl₃): You must observe a distinct, sharp singlet for the pyrimidine C-5 proton (typically between 7.2–7.6 ppm) and a single sharp singlet for the methoxy group (~4.0–4.1 ppm).

-

Self-Validation: The presence of a second methoxy singlet immediately flags the batch as contaminated with the di-substituted byproduct, warranting rejection.

-

Fig 2: Self-validating Quality Assurance and Procurement Decision Tree.

References

Sources

- 1. 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine CAS#: 137161-14-9 [m.chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine CAS#: 137161-14-9 [m.chemicalbook.com]

- 5. This compound [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. guidechem.com [guidechem.com]

- 8. guidechem.com [guidechem.com]

- 9. 5-氯-2-氟-4-甲氧基-6-(三氯甲基)嘧啶 | 5-Chloro-2-fluoro-4-methoxy-6-(tric | 84737-34-8 - 乐研试剂 [leyan.com]

- 10. 2-chloro-4-methoxy-6-trichloromethyl-pyrimidine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

Introduction

Substituted pyrimidines are fundamental heterocyclic motifs prevalent in a vast array of biologically active compounds and approved pharmaceuticals.[1] The precise control over their substitution pattern is a cornerstone of medicinal chemistry and drug development. This document provides a detailed guide for the synthesis of 2-chloro-4-methoxy-6-(trichloromethyl)pyrimidine, a valuable intermediate, from 2,6-dichloro-4-(trichloromethyl)pyrimidine. This transformation is a classic example of a regioselective nucleophilic aromatic substitution (SNAr) reaction. Understanding the principles governing this selectivity is crucial for researchers aiming to synthesize complex pyrimidine derivatives.

This guide is designed for researchers, scientists, and professionals in drug development. It offers not only a step-by-step protocol but also delves into the mechanistic underpinnings and practical considerations to ensure a successful and safe execution of the synthesis.

Scientific Principles and Mechanistic Insights

The synthesis of this compound from its dichloro precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2] In this reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, displaces one of the chlorine atoms on the pyrimidine ring.

The SNAr Mechanism on Pyrimidine Systems

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups.[2] The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene. The reaction generally proceeds through a two-step addition-elimination sequence involving a high-energy, non-aromatic Meisenheimer complex.[3] However, for many SNAr reactions on heterocycles with good leaving groups like chlorine, a concerted mechanism may be more common.[3]

Regioselectivity: The Decisive Factor

The critical aspect of this synthesis is the regioselective substitution at the C4 position over the C2 position. In many dichloropyrimidine systems, substitution preferentially occurs at the C4 position.[1][4][5] This selectivity is dictated by the electronic properties of the pyrimidine ring. The carbon atoms at the 2- and 4-positions are the most electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms.[6][7]

The stability of the anionic intermediate formed upon nucleophilic attack determines the favored position. When the nucleophile attacks at C2 or C4, the resulting negative charge can be delocalized onto one of the electronegative nitrogen atoms, which is a significant stabilizing factor.[6][7] The presence of the strongly electron-withdrawing trichloromethyl group at the C6 position further influences the electron distribution in the ring, generally enhancing the electrophilicity of the C4 position.

While C4 selectivity is common, it's important to note that the regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to the nature of other substituents on the ring.[4][8] For instance, electron-donating groups at the C6 position can reverse this selectivity, favoring C2 substitution.[4][8]

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2,6-dichloro-4-(trichloromethyl)pyrimidine | ≥97% | Commercially Available | Starting material |

| Sodium Methoxide (NaOMe) | ≥95% | Commercially Available | Nucleophile |

| Anhydrous Methanol (MeOH) | ACS Grade | Commercially Available | Solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction Solvent |

| Deionized Water | N/A | In-house | |

| Brine (saturated aq. NaCl) | N/A | In-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying Agent |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-(trichloromethyl)pyrimidine (1.0 eq) and anhydrous methanol.

-

Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol. Add the sodium methoxide solution dropwise to the stirred solution of the starting material at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

General Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.[9][10]

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][11]

-

Ensure that an eyewash station and safety shower are readily accessible.[10]

Reagent-Specific Hazards:

-

Sodium Methoxide (NaOMe):

-

Corrosive and Flammable Solid: Causes severe skin burns and eye damage.[9] It is also a substance liable to spontaneous combustion.[9]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water and can ignite in moist air at temperatures above 70°C.[11][12] Keep away from heat, sparks, and open flames.[10][12]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][12]

-

-

Trichloromethylpyrimidines:

-

Methanol:

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

-

Reaction Monitoring: Regular monitoring of the reaction by TLC or GC-MS allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

-

Stoichiometric Control: The use of a slight excess of sodium methoxide ensures the complete consumption of the starting material, while a large excess is avoided to minimize potential side reactions.

-

Purification and Characterization: The final product's identity and purity should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the purified product should also be determined and compared to literature values.

Expertise and Experience: Practical Insights

-

Anhydrous Conditions: The success of this reaction is highly dependent on maintaining anhydrous conditions. Sodium methoxide reacts exothermically with water, which will not only consume the reagent but can also lead to the formation of undesired hydroxypyrimidine byproducts. Ensure all glassware is oven-dried and the methanol is of an anhydrous grade.

-

Rate of Addition: The dropwise addition of the sodium methoxide solution is recommended to control the exothermicity of the reaction, especially on a larger scale.

-

Solvent Choice: Methanol is the solvent of choice as it is the conjugate acid of the nucleophile, which helps to maintain the concentration of the methoxide ion.

-

Work-up Considerations: When quenching the reaction with water, do so slowly and cautiously, as any unreacted sodium methoxide will react vigorously.

Conclusion

The synthesis of this compound is a robust and reproducible procedure when performed with careful attention to the principles of regioselectivity and safe laboratory practices. This application note provides a comprehensive framework for researchers to successfully execute this synthesis and utilize the product as a versatile intermediate in the development of novel chemical entities.

References

-

Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

SODIUM METHOXIDE, 95%. Gelest, Inc. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Schrödinger. [Link]

-

Safety data sheet: Sodium methoxide 0.1M. CPAChem. [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Royal Society of Chemistry. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. gelest.com [gelest.com]

- 12. download.basf.com [download.basf.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in the structures of therapeutic agents and functional organic materials.[1][2][3] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance for the synthesis of novel molecular entities. Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the derivatization of halogenated pyrimidines.[1][4][5] This guide provides a detailed exploration of the SNAr of 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine, a substrate of significant interest due to its unique electronic and steric properties.

The presence of a strongly electron-withdrawing trichloromethyl group at the 6-position, coupled with an electron-donating methoxy group at the 4-position, creates a fascinating electronic dichotomy on the pyrimidine ring. This substitution pattern significantly influences the regioselectivity and reactivity of SNAr reactions, making a thorough understanding of the underlying principles essential for predictable and efficient synthesis.

These application notes will delve into the mechanistic rationale behind the reactivity of this specific substrate, provide validated experimental protocols for its reaction with various nucleophiles, and offer expert insights into reaction optimization and troubleshooting.

Mechanistic Considerations and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] The first and typically rate-determining step involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups at positions ortho or para to the site of nucleophilic attack.[6][7]

In the case of this compound, the pyrimidine ring is activated towards nucleophilic attack by the electronegative nitrogen atoms and the potent electron-withdrawing trichloromethyl group.[10][11] The chlorine atom at the C2 position is the leaving group. The trichloromethyl group at C6 is para to the C2 position, and one of the ring nitrogens is ortho, both of which effectively stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2.

The methoxy group at C4, being electron-donating, might be expected to deactivate the ring towards nucleophilic attack. However, its influence is less pronounced compared to the powerful activation provided by the trichloromethyl group and the ring nitrogens. Consequently, the C2 position is highly activated and susceptible to nucleophilic displacement.

Diagram of the SNAr Mechanism

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with common classes of nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Reaction with Aliphatic Amines

This protocol describes a general procedure for the reaction with a primary or secondary aliphatic amine, exemplified by the reaction with morpholine.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 264.44 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Acetonitrile (ACN) | - | 10 mL | - |

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 264 mg).

-

Add acetonitrile (10 mL) to dissolve the starting material.

-

Add morpholine (1.2 mmol, 105 µL) to the solution.

-

Add potassium carbonate (2.0 mmol, 276 mg) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(morpholino)-4-methoxy-6-(trichloromethyl)pyrimidine.

Protocol 2: Reaction with Alkoxides

This protocol outlines the reaction with an alkoxide, using sodium methoxide as an example.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 264.44 | 1.0 | 1.0 |

| Sodium Methoxide (NaOMe) | 54.02 | 1.1 | 1.1 |

| Methanol (MeOH) | - | 10 mL | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 264 mg) in dry methanol (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 mmol, 59 mg) in dry methanol (5 mL). Caution: Sodium methoxide is highly reactive and hygroscopic.

-

Slowly add the sodium methoxide solution to the pyrimidine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,4-dimethoxy-6-(trichloromethyl)pyrimidine.

Protocol 3: Reaction with Thiols

This protocol details the reaction with a thiol, using thiophenol as an example.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 264.44 | 1.0 | 1.0 |

| Thiophenol | 110.18 | 1.1 | 1.1 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |

| N,N-Dimethylformamide (DMF) | - | 10 mL | - |

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 264 mg) and cesium carbonate (1.5 mmol, 489 mg).

-

Add dry N,N-dimethylformamide (10 mL) to the flask.

-

Add thiophenol (1.1 mmol, 113 µL) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress. The reaction is generally complete within 6-12 hours.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the resulting residue by column chromatography to obtain 4-methoxy-2-(phenylthio)-6-(trichloromethyl)pyrimidine.

Experimental Workflow Diagram

Caption: A generalized workflow for SNAr reactions.

Data Interpretation and Characterization

Successful substitution can be confirmed by a combination of spectroscopic methods:

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the product, showing a significant increase from the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new signals corresponding to the protons of the introduced nucleophile and a potential shift in the pyrimidine proton signal will be observed.

-

¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution. The appearance of new carbon signals from the nucleophile will also be evident.

-

-

Infrared (IR) Spectroscopy: Changes in the fingerprint region and the appearance of new characteristic bands (e.g., N-H or C=O stretches from the nucleophile) can provide further evidence of a successful reaction.

Troubleshooting and Expert Insights

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO, which can accelerate SNAr reactions.[12] Ensure the base used is sufficiently strong and anhydrous.

-

Side Reactions: The trichloromethyl group can be susceptible to hydrolysis or other transformations under strongly basic or high-temperature conditions. It is advisable to use the mildest conditions necessary to effect the desired transformation.

-

Purification Challenges: If the product is difficult to separate from the starting material, consider using a different solvent system for chromatography or exploring alternative purification techniques like preparative HPLC.

-

Regioselectivity: While the C2 position is highly activated, the possibility of substitution at other positions, though unlikely for this substrate, should be considered, especially with highly reactive nucleophiles or under forcing conditions. Careful analysis of the NMR data is crucial for confirming the regiochemical outcome.

Conclusion

The nucleophilic aromatic substitution of this compound provides a versatile and efficient route to a wide array of functionalized pyrimidines. The strong activation provided by the trichloromethyl group and the ring nitrogens facilitates substitution at the C2 position with a variety of nucleophiles. By understanding the underlying mechanistic principles and following the detailed protocols provided, researchers can confidently and successfully synthesize novel pyrimidine derivatives for applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link][9]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link][13]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link][6]

-

Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Retrieved from [Link][14]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][15]

-

MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (2019, January 1). Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines. Retrieved from [Link][3]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link][5]

-

Organic Chemistry Explained. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link][10]

-

ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... Retrieved from [Link][17]

-

Saint John's University and College of Saint Benedict. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from [Link][7]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link][2]

-

Universidad del Atlántico. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link][18]

-

Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPqDtOACVk0h7KJI_UNjJOObQuMasThQrDoOapzOLg_FghPaUTWulXBlxYCt5Ty7me6hZJ9y2RdmokvjWLZ-41ItEf1vIlKEjF62czm6Ic1ZZ9-m_9vYg0LMC9NTe7iyaH0YTNwFv-PQEE7dUj1GbYmJpI58pMRZ8g4JHQujWS2zDxwXzyJFCFuDvQ6oSpOj1FBUKcNm2rc4OMYHojO7ifS-xBW-vNtyBBYqBEw20QkA==][19]

-

Wiley Online Library. (2018, September 11). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link][20]

-

Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link][12]

Sources

- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. echemi.com [echemi.com]

- 12. zenodo.org [zenodo.org]

- 13. Lab Reporter [fishersci.co.uk]

- 14. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 19. wuxibiology.com [wuxibiology.com]

- 20. youtube.com [youtube.com]

Using 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine as a pharmaceutical intermediate

Application Note: 2-Chloro-4-methoxy-6-(trichloromethyl)pyrimidine as a Privileged Pharmaceutical Intermediate

Executive Summary

The development of pyrimidine-based therapeutics—particularly kinase inhibitors and oncology agents—relies heavily on versatile, regioselective building blocks. This compound (CAS: 137161-14-9) has emerged as a highly privileged intermediate in modern medicinal chemistry[1][2]. Unlike simpler pyrimidines, this scaffold features three distinct, orthogonally reactive sites. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this intermediate to construct complex pharmaceutical architectures.

Mechanistic Rationale & Causality in Synthetic Design

Successful integration of this compound into a drug discovery pipeline requires a deep understanding of the electronic interplay between its substituents[3].

-

C2-Chloro (The Primary Electrophile): The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This activation is driven not only by the adjacent pyrimidine nitrogens but is significantly amplified by the strong inductive electron-withdrawing effect (-I) of the C6-trichloromethyl group[3][4]. This allows for SNAr reactions with weakly nucleophilic or sterically hindered anilines under milder conditions than typical dichloropyrimidines.

-

C6-Trichloromethyl (The Versatile Handle): The -CCl3 group serves a dual purpose. Synthetically, it acts as a strong electron-withdrawing activator. Post-SNAr, it can be preserved as a lipophilic pharmacophore or hydrolyzed to a carboxylic acid/ester, providing a vector for further functionalization (e.g., amide coupling)[4].

-

C4-Methoxy (The Directing Protector): The methoxy group acts as a robust protecting group for the pyrimidone oxygen. By locking the molecule in the aromatic pyrimidine tautomer, it prevents unwanted side reactions and sterically shields the C4 position, ensuring absolute regioselectivity during C2-nucleophilic attack.

Table 1: Physicochemical Properties & Handling Profile

| Parameter | Specification / Data | Operational Significance |

| CAS Number | 137161-14-9 | Unique identifier for procurement and regulatory tracking[1]. |

| Molecular Formula | C6H4Cl4N2O | Defines mass and isotopic distribution for LC-MS validation. |

| Molecular Weight | 261.92 g/mol | Critical for stoichiometric calculations in IPCs. |

| Appearance | Off-white to pale yellow solid | Visual indicator of purity; dark discoloration implies degradation[2]. |

| Solubility | Soluble in THF, DMF, DCM | Enables homogeneous reaction conditions for SNAr and coupling. |

| Stability | Moisture sensitive | Must be stored under inert atmosphere (N2/Ar) to prevent premature -CCl3 hydrolysis. |

Reactivity Mapping

Divergent synthetic pathways of this compound.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at C2 with Anilines

Objective: Synthesize 2-arylamino-4-methoxy-6-(trichloromethyl)pyrimidine, a core structural motif in many ATP-competitive kinase inhibitors. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the C2 electrophilic site. Tetrahydrofuran (THF) is chosen as the solvent to maintain solubility of both the starting material and the resulting amine hydrochloride salt, preventing premature precipitation.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).

-

Validation Checkpoint (IPC 1): Run a baseline LC-MS. Ensure the starting material purity is >95% (Target m/z: 260.9 [M+H]+, noting the distinct chlorine isotope pattern).

-

-

Base Addition: Add DIPEA (2.0 equiv) via syringe under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Nucleophile Addition: Dissolve the target aniline (1.1 equiv) in a minimal volume of THF and add dropwise over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the exotherm and prevents localized concentration spikes that could lead to bis-substitution or oligomerization.

-

-

Thermal Activation: Remove the ice bath and heat the reaction to 60 °C.

-

Validation Checkpoint (IPC 2): Sample the reaction at 2 hours. Perform TLC (Hexane:EtOAc 4:1) and LC-MS. The reaction is self-validated as complete when the starting material peak disappears and a new peak corresponding to the product mass emerges.

-

-

Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (gradient: 0-20% EtOAc in Hexanes).

Step-by-step experimental workflow for C2-nucleophilic aromatic substitution.

Protocol B: Transformation of the C6-Trichloromethyl Group to a Carboxylic Acid

Objective: Convert the -CCl3 group to a -COOH group post-SNAr to enable subsequent amide coupling. Causality: The trichloromethyl group is highly susceptible to basic hydrolysis[4]. By subjecting the intermediate to strong aqueous base (NaOH), the three chlorine atoms are sequentially displaced by hydroxide ions, forming an orthoacid intermediate that rapidly collapses into the highly stable carboxylate anion.

Step-by-Step Methodology:

-

Hydrolysis: Suspend the SNAr product from Protocol A (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and 2M aqueous NaOH.

-

Heating: Heat the biphasic mixture to 80 °C for 4 hours.

-

Validation Checkpoint (IPC 1): Monitor the pH; it must remain >12. Sample for LC-MS to confirm the complete disappearance of the -CCl3 isotopic signature and the appearance of the [M-H]- carboxylate peak in negative ion mode.

-

-

Acidification: Cool the mixture to 0 °C. Slowly add 2M HCl dropwise until the pH reaches 3.0.

-

Causality: The target carboxylic acid is uncharged at pH 3.0, causing it to crash out of the aqueous solution.

-

Validation Checkpoint (IPC 2): The formation of a dense white precipitate serves as a direct, visual self-validation of successful protonation and product formation.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The reactivity of the C2-chloro position varies predictably based on the nucleophilicity and steric bulk of the incoming amine. Table 2 summarizes optimized conditions and expected yields for various classes of nucleophiles.

Table 2: Comparative SNAr Yields and Conditions for C2-Substitution

| Nucleophile Class | Specific Reagent | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | IPC Metric (LC-MS) |

| Secondary Aliphatic | Morpholine | THF | 25 | 2 | 92% | Complete conversion at 2h |

| Primary Aryl | Aniline | iPrOH | 60 | 6 | 85% | >95% conversion at 6h |

| Deactivated Aryl | 2-Fluoroaniline | DMF | 90 | 12 | 78% | >90% conversion at 12h |

| Sterically Hindered | tert-Butylamine | DMF | 100 | 18 | 65% | >80% conversion at 18h |

Note: The highly electron-withdrawing nature of the -CCl3 group is directly responsible for enabling the reaction with deactivated aryl amines (e.g., 2-Fluoroaniline) which typically fail to react with standard 2-chloropyrimidines without palladium catalysis[3].

References

-

Guzmán, A., et al. 1,3-Diaza-1,3-butadienes. Synthesis and Conversion into Pyrimidines by[4π + 2π] Cycloaddition with Electron Deficient Acetylenes. Synthetic Utility of 2-(Trichloromethyl)pyrimidines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][4]

Sources

Synthesis of Herbicidal Sulfonylureas Utilizing Trichloromethyl Pyrimidine Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of potent sulfonylurea herbicides, with a particular focus on the strategic use of trichloromethyl pyrimidine derivatives as key intermediates. Sulfonylureas represent a critical class of herbicides, renowned for their high efficacy at low application rates and their targeted mode of action.[1] This document provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical laboratory protocols for the synthesis of these vital agricultural compounds. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to empower researchers in the agrochemical field to innovate and optimize the production of next-generation herbicides.

Introduction: The Significance of Sulfonylurea Herbicides

Sulfonylurea herbicides are a cornerstone of modern agriculture, offering broad-spectrum control of weeds by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This specific mode of action results in low toxicity to mammals and other non-plant organisms, making them an environmentally favorable choice for crop protection.

The general structure of a sulfonylurea consists of a sulfonyl group linked to a urea moiety, which in turn is connected to a heterocyclic group, often a pyrimidine or a triazine. The nature of the substituents on both the aryl and heterocyclic rings significantly influences the herbicidal activity, crop selectivity, and environmental persistence of the compound.

The Role of Pyrimidine Derivatives in Sulfonylurea Synthesis

Pyrimidine derivatives are fundamental building blocks in the synthesis of numerous sulfonylurea herbicides.[2][3][4][5] The electronic and steric properties of the pyrimidine ring and its substituents are crucial in determining the binding affinity of the herbicide to the target ALS enzyme. Trichloromethyl pyrimidines, in particular, serve as versatile intermediates, allowing for the introduction of various functional groups through nucleophilic substitution reactions.

Mechanism of Action of Sulfonylurea Herbicides

While this guide focuses on the chemical synthesis, a brief overview of the biological mechanism provides context for the importance of the molecular structure. In plants, sulfonylureas inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6] This enzyme catalyzes the first step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[1] Inhibition of ALS leads to a deficiency in these amino acids, ultimately causing a cessation of cell division and plant growth, leading to plant death.

In contrast, the medical use of some sulfonylureas in treating type 2 diabetes involves a different mechanism. They act on pancreatic beta cells by binding to the sulfonylurea receptor (SUR) on ATP-sensitive potassium channels.[7][8][9][10] This binding event leads to cell depolarization, an influx of calcium ions, and subsequent release of insulin.[7][8][9][10] This distinction highlights the importance of specific structural features for targeted biological activity.

Core Synthesis Strategy: A Modular Approach

The synthesis of sulfonylurea herbicides is typically a convergent process, involving the coupling of two key intermediates: a substituted sulfonyl isocyanate and a heterocyclic amine, in this case, a pyrimidine derivative.

Caption: General convergent synthesis strategy for sulfonylurea herbicides.

Synthesis of the Sulfonyl Isocyanate Intermediate

The sulfonyl isocyanate is a crucial electrophilic partner in the final coupling step. It is typically prepared from the corresponding sulfonamide through a phosgenation reaction.[11][12][13]

Key Considerations for Sulfonyl Isocyanate Synthesis:

-

Phosgene Handling: Phosgene is a highly toxic gas and requires specialized handling procedures and equipment. In many modern applications, phosgene is generated in situ or replaced with safer alternatives like triphosgene.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent at elevated temperatures to ensure complete conversion.[11][12] Catalysts may also be employed to improve reaction rates and yields.[11][13]

-

Purity: The purity of the sulfonyl isocyanate is critical for the subsequent coupling reaction. Impurities can lead to side reactions and a lower yield of the final product.

Synthesis of the Aminopyrimidine Intermediate from Trichloromethyl Pyrimidines

The aminopyrimidine moiety provides the necessary nucleophile for the reaction with the sulfonyl isocyanate. Trichloromethyl pyrimidines are valuable precursors for synthesizing a variety of substituted aminopyrimidines. The trichloromethyl group is a good leaving group and can be readily displaced by amines.

Protocol 1: General Procedure for the Synthesis of a Substituted 2-Aminopyrimidine

This protocol outlines a general method for the synthesis of a 2-aminopyrimidine derivative from a 2-trichloromethylpyrimidine precursor.

Materials:

-

2-Trichloromethyl-4,6-disubstituted pyrimidine

-

Amine (e.g., ammonia, primary or secondary amine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve the 2-trichloromethyl-4,6-disubstituted pyrimidine in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the desired amine in the same anhydrous solvent to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.

The Coupling Reaction: Formation of the Sulfonylurea Bridge

The final and most critical step in the synthesis is the coupling of the sulfonyl isocyanate and the aminopyrimidine. This reaction forms the characteristic sulfonylurea bridge.

Protocol 2: General Procedure for the Synthesis of a Sulfonylurea Herbicide

This protocol provides a general method for the coupling reaction to form the sulfonylurea herbicide.

Materials:

-

Substituted Sulfonyl Isocyanate

-

Substituted 2-Aminopyrimidine

-

Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

-

Inert gas (e.g., Nitrogen, Argon)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve the substituted 2-aminopyrimidine in the anhydrous aprotic solvent.

-

Slowly add a solution of the substituted sulfonyl isocyanate in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Wash the crude product with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

Recrystallize the final product from a suitable solvent system to obtain the pure sulfonylurea herbicide.

Caption: Experimental workflow for the sulfonylurea coupling reaction.

Case Studies: Synthesis of Commercially Important Herbicides

The following sections provide more specific details on the synthesis of two widely used sulfonylurea herbicides, Bensulfuron-methyl and Chlorimuron-ethyl, which utilize pyrimidine intermediates.

Synthesis of Bensulfuron-methyl

Bensulfuron-methyl is a selective herbicide used for the control of broadleaf weeds and sedges in rice fields.[14] Its synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-(methoxycarbonyl)benzyl sulfonyl isocyanate.[14]

Table 1: Reaction Parameters for Bensulfuron-methyl Synthesis [14]

| Parameter | Value |

| Reactants | 2-amino-4,6-dimethoxypyrimidine, 2-(methoxycarbonyl)benzyl sulfonyl isocyanate |

| Solvent | Xylene |

| Temperature | 50-70°C |

| Reaction Time | 2-10 hours |

| Yield | Up to 98% |

Synthesis of Chlorimuron-ethyl

Chlorimuron-ethyl is another important selective herbicide primarily used in soybean fields to control broadleaf weeds.[15] The synthesis involves the coupling of 2-amino-4-chloro-6-methoxypyrimidine with 2-(ethoxycarbonyl)phenyl sulfonyl isocyanate. The intermediate, 2-amino-4-chloro-6-methoxypyrimidine, can be synthesized from 2-amino-4,6-dichloropyrimidine by reaction with sodium methoxide.[15]

Table 2: Key Intermediates in Chlorimuron-ethyl Synthesis [15]

| Intermediate | Precursor |

| 2-amino-4-chloro-6-methoxypyrimidine | 2-amino-4,6-dichloropyrimidine |

| 2-(ethoxycarbonyl)phenyl sulfonyl isocyanate | 2-(ethoxycarbonyl)phenyl sulfonamide |

Conclusion and Future Perspectives

The synthesis of sulfonylurea herbicides using trichloromethyl pyrimidine derivatives offers a versatile and efficient route to a wide range of potent agrochemicals. The modular nature of the synthesis allows for the systematic variation of substituents on both the pyrimidine and aryl rings, enabling the fine-tuning of herbicidal activity, selectivity, and environmental properties.

Future research in this area will likely focus on the development of more sustainable and environmentally friendly synthetic methods, including the use of greener solvents, catalytic processes, and the reduction of hazardous reagents like phosgene. Furthermore, the exploration of novel pyrimidine and other heterocyclic derivatives will continue to be a driving force in the discovery of next-generation herbicides with improved efficacy and safety profiles.

References

-

Sulfonylurea - Wikipedia. Available at: [Link]

-

2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents.

- CN103483274A - Method for preparing bensulfuron methyl - Google Patents.

- USH1696H - Process for making sulfonyl isocyanates - Google Patents.

- EP0778825B1 - Improved process for making sulfonyl isocyanates - Google Patents.

-

Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts | Request PDF - ResearchGate. Available at: [Link]

- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents.

- CN102816043A - Production method for sulfonyl isocyanate - Google Patents.

-

Syntheses from sulfonamides and electrophilic isocyanate or carbamates. - ResearchGate. Available at: [Link]

-

Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. Available at: [Link]

-

Mechanism of Action of Sulfonylureas and Meglitinide Analogs - YouTube. Available at: [Link]

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC. Available at: [Link]

-

Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - MDPI. Available at: [Link]

-

Sulfonylureas and their use in clinical practice - Archives of Medical Science. Available at: [Link]

-

Mechanism of action of sulfonylureas On the top right corner is... - ResearchGate. Available at: [Link]

-

chlorosulfonyl isocyanate - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of new herbicides from the class of sulfonylureas - ResearchGate. Available at: [Link]

-

A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC. Available at: [Link]

-

Medications: Sulfonylureas | JustInTimeMedicine. Available at: [Link]

-

The cyclization transformation of the sulfonylurea herbicide flupyrsulfuron in the soil of winter wheat crops - PubMed. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. Available at: [Link]

-